1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol
Description
1-(9H-Carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol is a synthetic organic compound featuring a carbazole core linked to a piperazine ring substituted with a methylsulfonyl group. The carbazole moiety is renowned for its planar, electron-rich aromatic system, which contributes to luminescent properties and biological activity, such as anticancer and antimicrobial effects .
This compound is of interest in pharmaceutical research, particularly in central nervous system (CNS) drug development and oncology, due to structural similarities with known bioactive molecules .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(4-methylsulfonylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)22-12-10-21(11-13-22)14-16(24)15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-9,16,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYFFAEODLYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The methylsulfonyl-piperazinyl-carbazole derivative is compared with structurally related compounds (Table 1). Key differences lie in substituents on the piperazine ring or carbazole backbone, which influence molecular weight, bioactivity, and applications.
Table 1: Comparison of Structural Features and Properties

*Estimated based on molecular formula C₂₁H₂₅N₃O₃S.
Key Findings from Comparative Studies
Methylsulfonyl vs. Halogenated Substituents :
- The methylsulfonyl group in the target compound enhances electron-withdrawing effects compared to halogenated analogs (e.g., 2,5-dichlorophenyl in ). This may improve metabolic stability and receptor affinity, particularly in kinase inhibition .
- Halogenated derivatives (e.g., 4-iodophenyl ) exhibit stronger π-π stacking interactions, favoring material science applications over biological uses.
Piperazine Ring Modifications :
- Piperazine derivatives with aryl groups (e.g., 2-chlorophenyl ) show higher binding affinity to serotonin and dopamine receptors, while methylsulfonyl substitution may target σ receptors or ion channels .
Biological Activity: Dimethoxyphenylamino analogs demonstrate broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), whereas the target compound’s methylsulfonyl group may prioritize anticancer efficacy (e.g., IC₅₀: <10 µM in glioblastoma models) .
Material Science Applications :
- Benzyloxy-carbazole derivatives are utilized in organic light-emitting diodes (OLEDs) due to enhanced luminescence, whereas the target compound’s sulfonyl group may reduce emissive properties but improve thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
